molecular formula C11H16 B092466 Neopentylbenzene CAS No. 1007-26-7

Neopentylbenzene

Cat. No. B092466
Key on ui cas rn: 1007-26-7
M. Wt: 148.24 g/mol
InChI Key: CJGXJKVMUHXVHL-UHFFFAOYSA-N
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Patent
US05003106

Procedure details

To a cooled suspension of 43.0 g of anhydrous aluminum chloride in 250 ml of methylene chloride was added 40.0 g of oxalyl chloride over a period of 25 minutes. The resulting mixture was stirred for 5 minutes and then 43.2 g of neopentylbenzene was added dropwise maintaining a temperature of 0°-5° C. over a period of 35 minutes. The dark red mixture was stirred at an ambient temperature and then heated slowly to reflux for 3 hours, cooled, and poured into a mixture of 250 g of ice and 188 ml of concentrated hydrochloric acid. The mixture was stirred for 1/2 hour, and two layers were separated. The aqueous layer was extracted with methylene chloride and the combined organic layers were evaporated to yield a brown oily residue. The residue was heated and stirred under reflux with 200 ml of 10N sodium hydroxide, 150 ml of water, and 250 ml of ethyl alcohol for 20 minutes, cooled, and the mixture was extracted with ether. The aqueous layer was acidified with concentrated hydrochloric acid and stirred for 1 hour. The solid was collected by filtration, washed with water, dissolved in ethyl acetate, the aqueous layer was discarded, dried and evaporated to yield a solid. The solid was crystallized from acetone to yield p-neopentylbenzoic acid as a beige solid, mp 191°-193° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
43.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
188 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:9])[C:6](Cl)=O.[CH2:11]([C:16]1[CH:21]=[CH:20]C=[CH:18][CH:17]=1)[C:12]([CH3:15])([CH3:14])[CH3:13].Cl.[OH-:23].[Na+]>C(Cl)Cl.C(O)C.O>[CH2:11]([C:16]1[CH:21]=[CH:20][C:6]([C:5]([OH:9])=[O:23])=[CH:18][CH:17]=1)[C:12]([CH3:15])([CH3:14])[CH3:13] |f:0.1.2.3,7.8|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
43.2 g
Type
reactant
Smiles
C(C(C)(C)C)C1=CC=CC=C1
Step Four
Name
ice
Quantity
250 g
Type
reactant
Smiles
Name
Quantity
188 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of 0°-5° C. over a period of 35 minutes
Duration
35 min
STIRRING
Type
STIRRING
Details
The dark red mixture was stirred at an ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the combined organic layers were evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown oily residue
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a solid
CUSTOM
Type
CUSTOM
Details
The solid was crystallized from acetone

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C(C)(C)C)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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